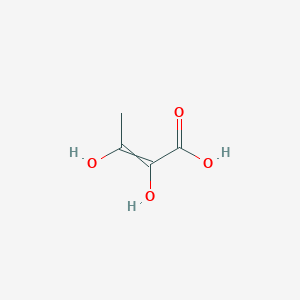
2-Butenoic acid, 2,3-dihydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butenoic acid, 2,3-dihydroxy- (9CI) is an organic compound with the molecular formula C4H6O4 It is a derivative of butenoic acid, characterized by the presence of two hydroxyl groups attached to the second and third carbon atoms of the butenoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 2,3-dihydroxy- (9CI) typically involves the hydroxylation of butenoic acid derivatives. One common method is the catalytic hydroxylation of crotonic acid (trans-2-butenoic acid) using oxidizing agents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions, usually at room temperature, to yield the desired dihydroxy compound.
Industrial Production Methods
Industrial production of 2-Butenoic acid, 2,3-dihydroxy- (9CI) may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
2-Butenoic acid, 2,3-dihydroxy- (9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond in the butenoic acid chain can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Acid chlorides or anhydrides are used for esterification reactions, while alkyl halides are used for etherification.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups yields diketones or carboxylic acids.
Reduction: Reduction of the double bond results in 2,3-dihydroxybutanoic acid.
Substitution: Esterification forms diesters, while etherification forms diether derivatives.
科学研究应用
2-Butenoic acid, 2,3-dihydroxy- (9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-Butenoic acid, 2,3-dihydroxy- (9CI) involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The double bond in the butenoic acid chain can also participate in conjugation reactions, affecting the compound’s reactivity and interaction with biological molecules.
相似化合物的比较
2-Butenoic acid, 2,3-dihydroxy- (9CI) can be compared with other similar compounds, such as:
Crotonic acid (trans-2-butenoic acid): Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Isocrotonic acid (cis-2-butenoic acid): Has a different geometric configuration, affecting its reactivity and interaction with other molecules.
3-Butenoic acid: The double bond is located at a different position, leading to different chemical properties and reactivity.
The presence of the two hydroxyl groups in 2-Butenoic acid, 2,3-dihydroxy- (9CI) makes it unique and provides additional functional groups for chemical reactions, enhancing its versatility in various applications.
属性
分子式 |
C4H6O4 |
|---|---|
分子量 |
118.09 g/mol |
IUPAC 名称 |
2,3-dihydroxybut-2-enoic acid |
InChI |
InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h5-6H,1H3,(H,7,8) |
InChI 键 |
ALAAEFCFIREZJW-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


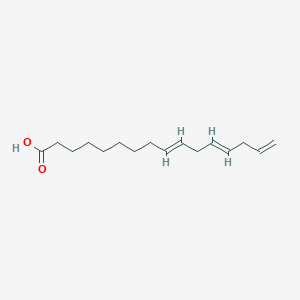


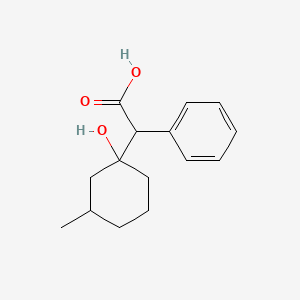
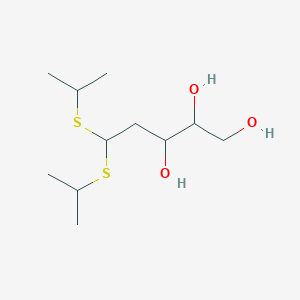
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
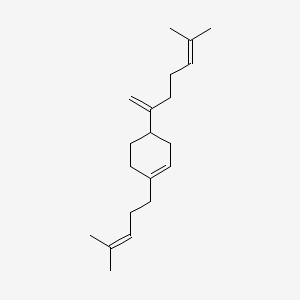
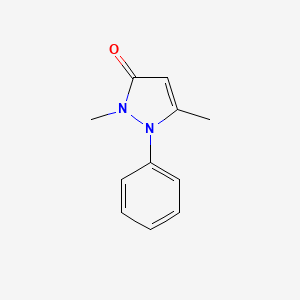
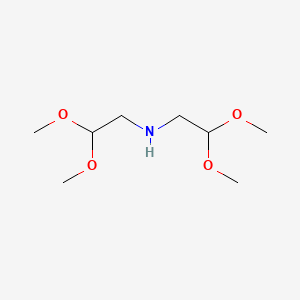
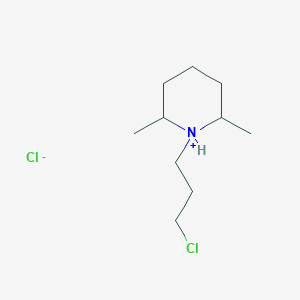

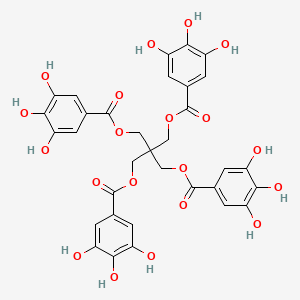
![ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13810942.png)
